What is the chemical structure of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile
What is the chemical structure of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile
Title: Comprehensive Technical Guide on 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile: Structural Dynamics, Synthesis, and Applications
Abstract As drug development increasingly relies on highly tunable, modular scaffolds, piperidine derivatives have emerged as cornerstone pharmacophores. This whitepaper provides an in-depth technical analysis of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile (CAS: 951905-18-3), a versatile small-molecule intermediate[1][2]. Designed for researchers and application scientists, this guide dissects the molecule's structural architecture, details a self-validating synthetic protocol, and explores its downstream applications in generating biologically active primary amines.
Chemical Identity and Structural Architecture
2-(3,5-Dimethylpiperidin-1-yl)acetonitrile is a bifunctional synthetic intermediate consisting of a substituted piperidine ring covalently linked to a cyanomethyl group[3]. The presence of methyl groups at the C3 and C5 positions of the piperidine ring introduces critical steric bulk and lipophilicity. In drug design, this dialkyl substitution pattern is often utilized to restrict the conformational flexibility of the piperidine ring, thereby enhancing target binding affinity and improving blood-brain barrier (BBB) penetration.
Thermodynamically, the 3,5-dimethylpiperidine moiety predominantly exists in its cis-diastereomeric form, where both methyl groups occupy equatorial positions in the chair conformation, minimizing 1,3-diaxial steric clashes.
Fig 1. Logical connectivity of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile structural moieties.
Physicochemical Properties & Safety Profile
Understanding the quantitative parameters and hazard classifications of this scaffold is mandatory for safe handling and accurate stoichiometric calculations. The compound exhibits significant toxicity and corrosive properties, necessitating stringent laboratory safety protocols[1].
| Property | Value |
| Chemical Name | 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile |
| CAS Registry Number | 951905-18-3 |
| Molecular Formula | C9H16N2 |
| Molecular Weight | 152.24 g/mol |
| Commercial Purity | Min. 95% |
| GHS Classifications | Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Corr. 1B, STOT SE 3 |
Data summarized from NextSDS and CymitQuimica substance databases[1][2].
Mechanistic Synthesis: The N-Alkylation Pathway
The most efficient route to synthesize 2-(3,5-dimethylpiperidin-1-yl)acetonitrile is through the nucleophilic aliphatic substitution (S_N2) of 3,5-dimethylpiperidine with an α-haloacetonitrile (such as bromoacetonitrile or chloroacetonitrile)[4].
Causality of Experimental Choices:
-
Electrophile Selection: Bromoacetonitrile is preferred over chloroacetonitrile due to the superior leaving group ability of the bromide ion, which accelerates the S_N2 kinetics at lower temperatures[4].
-
Base Selection: A base such as Triethylamine (Et3N) or Potassium Carbonate (K2CO3) is required to act as an acid scavenger. Without a base, the generated hydrobromic acid (HBr) would protonate the unreacted 3,5-dimethylpiperidine, rendering it non-nucleophilic and stalling the reaction at 50% theoretical yield.
-
Solvent Dynamics: Dry Tetrahydrofuran (THF) or Dimethylformamide (DMF) is utilized. A polar aprotic solvent like DMF solvates the counter-cations while leaving the nucleophilic amine exposed and highly reactive.
Fig 2. Step-by-step experimental workflow for the N-alkylation synthesis pathway.
Validated Experimental Protocol: Step-by-Step Synthesis
To ensure reproducibility, the following protocol is designed as a self-validating system , incorporating in-process controls to verify reaction progress and product integrity.
Step 1: Reaction Setup
-
Flame-dry a two-neck round-bottom flask and purge with inert Nitrogen (N2) gas to prevent oxidative side reactions.
-
Dissolve 1.0 equivalent of 3,5-dimethylpiperidine in anhydrous THF (0.2 M concentration).
-
Add 1.5 equivalents of Triethylamine (Et3N). Validation: The solution should remain clear and colorless.
Step 2: Electrophile Addition & Thermal Activation
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Add 1.1 equivalents of bromoacetonitrile dropwise via a syringe. Causality: Dropwise addition controls the exothermic S_N2 reaction and prevents the localized over-alkylation that leads to quaternary ammonium salt formation.
-
Remove the ice bath and heat the mixture to 45–50 °C for 30 to 120 minutes[4].
Step 3: In-Process Monitoring (Self-Validation)
-
Monitor the reaction via TLC (Silica gel, Hexane:EtOAc 3:1) or LC-MS.
-
Validation Checkpoint: The reaction is deemed complete when the starting amine spot (visualized via Ninhydrin stain) disappears, and a new product mass (m/z [M+H]+ ≈ 153.1) dominates the LC-MS chromatogram.
Step 4: Quench and Extraction
-
Cool to room temperature and quench the reaction with saturated aqueous NaHCO3.
-
Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH > 9 to ensure the product is fully free-based and will partition into the organic layer.
-
Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude straw-colored oil via flash column chromatography or Kugelrohr distillation to yield pure 2-(3,5-dimethylpiperidin-1-yl)acetonitrile.
Downstream Applications: Pharmacophore Generation
In medicinal chemistry, 2-(3,5-dimethylpiperidin-1-yl)acetonitrile is rarely the final drug candidate. Instead, it serves as a critical intermediate that is reduced to form an aminoalkylamino side chain—specifically, 2-(3,5-dimethylpiperidin-1-yl)ethan-1-amine .
This reduction is typically achieved using Lithium Aluminum Hydride (LiAlH4) in refluxing THF[4]. The resulting primary amine is a highly nucleophilic handle that can be coupled to various therapeutic scaffolds. For example, similar piperidine-ethylamine side chains have been successfully grafted onto anthraquinone cores to synthesize agents potently active against cisplatin-resistant ovarian cancer cells[4].
Fig 3. Downstream reduction of the nitrile scaffold into a primary amine for drug discovery.
References
-
NextSDS. 2-(3,5-dimethylpiperidin-1-yl)acetonitrile — Chemical Substance Information. URL:[Link]
-
Journal of Medicinal Chemistry (ACS Publications). Development of Nonsymmetrical 1,4-Disubstituted Anthraquinones That Are Potently Active against Cisplatin-Resistant Ovarian Cancer Cells. URL: [Link]
